Triphenylphosphonium chloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

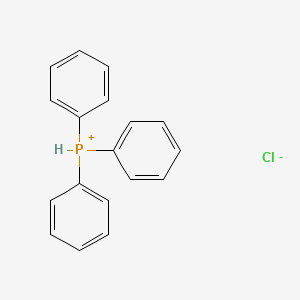

C18H16ClP |

|---|---|

Peso molecular |

298.7 g/mol |

Nombre IUPAC |

triphenylphosphanium;chloride |

InChI |

InChI=1S/C18H15P.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H |

Clave InChI |

AVCVDUDESCZFHJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Sinónimos |

triphenylphosphine triphenylphosphine hydrobromide triphenylphosphine hydrochloride |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Alkyl Triphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of alkyl triphenylphosphonium chlorides and other halides, essential precursors for the widely utilized Wittig reaction in organic synthesis. The document details the core chemical transformations, offers specific experimental protocols, and presents quantitative data to inform reaction optimization.

Core Principles of Synthesis

The most prevalent method for synthesizing alkyl triphenylphosphonium salts is the quaternization of triphenylphosphine (B44618).[1] This reaction involves the nucleophilic attack of triphenylphosphine on an alkyl halide, proceeding via an SN2 mechanism.[2] The reactivity of the alkyl halide is a critical factor, with the reaction rate decreasing in the order of I > Br > Cl.[3] Consequently, primary alkyl halides are the preferred substrates, as reactions with secondary halides are generally less efficient and may require more forcing conditions.[1][4]

The choice of solvent plays a significant role in the reaction's success. Solvents ranging from nonpolar (e.g., toluene, benzene) to polar aprotic (e.g., acetonitrile, DMF) are commonly employed.[1][5] In many instances, the desired phosphonium (B103445) salt precipitates from the reaction mixture, simplifying its isolation.[1]

An alternative route to alkyl triphenylphosphonium salts involves the reaction of triphenylphosphine with an alcohol in the presence of a strong acid, such as hydrobromic acid. This method circumvents the need for a pre-formed alkyl halide.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various alkyl triphenylphosphonium halides, providing a comparative overview for experimental design.

Table 1: Synthesis of Alkyl Triphenylphosphonium Halides via Alkyl Halide Quaternization

| Alkyl Halide | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Benzyl (B1604629) chloride | Chloroform | Reflux | 2-3 | High (not specified) | [6] |

| Benzyl chloride | Water | 80-85 | Not specified | 98 | [7] |

| Ethyl bromide | Toluene | Reflux | 10 | 91.8 | [8] |

| Ethyl bromide | Toluene | 105 | 7.5 | High (not specified) | [9] |

| n-Butyl bromide | Toluene | Reflux | 48 | 96 | [1] |

| Benzyl bromide | THF (Microwave) | 60 | 0.5 | 97 | [10] |

| 4-Methoxybenzyl bromide | THF (Microwave) | 60 | 0.5 | 98 | [10] |

| 4-Nitrobenzyl bromide | THF (Microwave) | 60 | 0.5 | 95 | [10] |

| 4-Chlorobenzyl bromide | THF (Microwave) | 60 | 0.5 | 96 | [10] |

| 4-(Trifluoromethyl)benzyl bromide | THF (Microwave) | 60 | 0.5 | 92 | [10] |

Table 2: Synthesis of Substituted Benzyltriphenylphosphonium (B107652) Bromides via Microwave Irradiation [10]

| Substituent on Benzyl Bromide | Yield (%) |

| H | 97 |

| 4-Me | 98 |

| 4-OMe | 98 |

| 4-F | 97 |

| 4-Cl | 96 |

| 4-Br | 95 |

| 4-NO₂ | 95 |

| 4-CN | 93 |

| 4-CF₃ | 92 |

| 3-Me | 96 |

| 3-OMe | 95 |

| 3-Cl | 94 |

| 3-Br | 93 |

| 2-Me | 92 |

| 2-OMe | 90 |

| 2-Cl | 89 |

| 2-Br | 87 |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of representative alkyl triphenylphosphonium halides.

Synthesis of Benzyltriphenylphosphonium Chloride[6]

-

Reaction Setup: In a 50 mL round-bottom flask, combine benzyl chloride (3.0 g, 0.024 mol), triphenylphosphine (6.2 g, 0.024 mol), and 20 mL of chloroform.

-

Reflux: Equip the flask with a reflux condenser fitted with a drying tube and heat the mixture to reflux on a water bath for 2-3 hours.

-

Solvent Removal: After the reaction is complete, reconfigure the apparatus for distillation and evaporate the chloroform.

-

Purification: Add 5 mL of xylene to the flask, shake to ensure thorough mixing, and collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected crystals with a small amount of dichloromethane (B109758) and dry them in an oven at 110 °C for 1 hour to yield the final product.

Synthesis of Ethyltriphenylphosphonium Bromide[8]

-

Reaction Setup: In a 1500 mL three-necked flask, add ethyl bromide (54 g, 0.5 mol), triphenylphosphine (210 g, 0.8 mol), and 1000 mL of toluene.

-

Reflux: Attach a reflux condenser, initiate magnetic stirring, and heat the reaction mixture to reflux for 10 hours.

-

Crystallization: Upon completion, allow the reaction to cool naturally to 50 °C, at which point a significant amount of white solid will precipitate.

-

Isolation and Washing: Collect the solid product by filtration through a Büchner funnel and wash the filter cake three times with 50 mL portions of toluene.

-

Drying: Transfer the resulting solid to a vacuum drying oven and dry at 50 °C until a constant weight is achieved. This procedure yields approximately 170.4 g (91.8%) of ethyltriphenylphosphonium bromide.

Microwave-Assisted Synthesis of Substituted Benzyltriphenylphosphonium Bromides[10]

-

Reaction Mixture: In a carbon-coated quartz ampoule, combine triphenylphosphine (10.5 g, 40 mmol) and the desired substituted benzyl bromide (20 mmol) in 20 mL of THF.

-

Microwave Irradiation: Heat the mixture in a microwave reactor at 60 °C with 800 Watt power and 1 bar pressure for 30 minutes.

-

Isolation: After irradiation, open the ampoule in a fume hood and filter the resulting precipitate.

-

Recrystallization: Recrystallize the crude product from dichloromethane to obtain the pure substituted benzyltriphenylphosphonium bromide.

Visualizing the Process

The following diagrams illustrate the fundamental reaction mechanism and a generalized experimental workflow for the synthesis of alkyl this compound.

Caption: SN2 mechanism for alkyl this compound synthesis.

Caption: General experimental workflow for phosphonium salt synthesis.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CN109912651A - A kind of preparation method of benzyl triphenyl phosphonium chloride phosphine - Google Patents [patents.google.com]

- 8. Ethyltriphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. biomedres.us [biomedres.us]

An In-depth Technical Guide to the Physical Properties and Characterization of Triphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of triphenylphosphonium chloride. It details the methodologies for its characterization and synthesis, offering valuable insights for its application in research and development.

Physical and Chemical Properties

This compound, also known as triphenylphosphine (B44618) hydrochloride, is a white crystalline solid. Its properties make it a versatile reagent in organic synthesis, most notably in the Wittig reaction.

Table 1: Quantitative Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₆ClP | [1] |

| Molecular Weight | 298.7 g/mol | [1] |

| Appearance | White crystalline solid | [2][3] |

| Melting Point | Decomposes around 85 °C | [4] |

| Solubility | ||

| Water | Soluble | [5] |

| Organic Solvents | Soluble in chloroform, ether, ethanol, and acetone; slightly soluble in water. | [6] |

| Density | ~1.1 g/cm³ (of Triphenylphosphine) | [2][6] |

| pKa of Conjugate Acid | 2.73 (aqueous) | [2][7] |

Note: Some properties, like density, are reported for the closely related compound triphenylphosphine due to a lack of specific data for this compound.

Characterization

The structural integrity and purity of this compound are paramount for its successful application. A suite of analytical techniques is employed for its comprehensive characterization.

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. The phenyl protons typically appear as a multiplet in the aromatic region (around 7.5-8.0 ppm), while the P-H proton, if observable, would be a doublet due to coupling with the phosphorus atom.

-

¹³C NMR: The carbon NMR spectrum reveals the carbon framework. The aromatic carbons will show characteristic shifts in the range of 125-135 ppm. The carbon atoms directly bonded to phosphorus will exhibit coupling (J-coupling), resulting in doublets.

-

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphonium (B103445) salts. This compound exhibits a characteristic singlet in a specific region of the spectrum, confirming the presence and chemical environment of the phosphorus atom. The chemical shift for benzyltriphenylphosphonium (B107652) chloride is around 23.8 ppm.

Table 2: Typical NMR Chemical Shifts for Triphenylphosphonium Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (J) |

| ¹H | ~7.5 - 8.0 (Aryl-H) | Multiplet | - |

| ¹³C | ~125 - 135 (Aryl-C) | Doublet | J(P-C) ≈ 85-100 Hz |

| ³¹P | ~20 - 30 | Singlet | - |

Note: Specific chemical shifts can vary depending on the solvent and the specific derivative.

IR spectroscopy is used to identify the functional groups present in the molecule by observing the absorption of infrared radiation. The spectrum of this compound is characterized by strong absorption bands corresponding to the P-Ph bonds and the aromatic C-H and C=C stretching and bending vibrations.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The triphenylphosphonium cation ([ (C₆H₅)₃PH ]⁺) is the expected parent ion.

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and characterization of this compound.

Reaction: (C₆H₅)₃P + HCl → [(C₆H₅)₃PH]⁺Cl⁻

Protocol:

-

Dissolve triphenylphosphine in a suitable anhydrous organic solvent (e.g., diethyl ether or toluene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Bubble dry hydrogen chloride gas through the solution with stirring, or add a solution of HCl in the same solvent.

-

A white precipitate of this compound will form.

-

Continue the addition of HCl until no further precipitation is observed.

-

Collect the solid product by filtration under inert atmosphere.

-

Wash the product with the anhydrous solvent to remove any unreacted triphenylphosphine.

-

Dry the product under vacuum to remove residual solvent.

Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., methanol (B129727) or ethanol).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent.

Protocol:

-

Weigh approximately 5-10 mg of the dry this compound sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

Acquire the ¹H, ¹³C, and ³¹P NMR spectra using a calibrated NMR spectrometer. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used for referencing.[10]

Protocol (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene (B1212753) chloride or acetone).[11]

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[11]

-

Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.[11]

-

Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[11]

Key Applications and Related Pathways

This compound and its parent phosphine (B1218219) are fundamental reagents in several key areas of chemical synthesis and biomedical research.

Triphenylphosphine is the precursor to the phosphonium ylides used in the Wittig reaction, a powerful method for the synthesis of alkenes from aldehydes or ketones. The formation of the phosphonium salt is the initial step in generating the ylide.

The triphenylphosphonium (TPP) cation is a lipophilic cation that can readily cross biological membranes. Due to the large negative membrane potential of the inner mitochondrial membrane, TPP-conjugated molecules accumulate several hundred-fold within the mitochondria. This property is extensively exploited in drug development to deliver therapeutic agents specifically to the mitochondria, which are implicated in numerous diseases, including cancer and neurodegenerative disorders.[11][12][13]

References

- 1. Triphenylphosphine hydrochloride | C18H16ClP | CID 9882740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TRIPHENYLPHOSPHINE - Ataman Kimya [atamanchemicals.com]

- 3. Triphenylphosphine | High-Purity Reagent | RUO [benchchem.com]

- 4. Triphenylphosphine dichloride - Wikipedia [en.wikipedia.org]

- 5. Triphenylphosphine | 603-35-0 [chemicalbook.com]

- 6. Triphenylphosphine: Structure, Properties, Preparation & Uses [vedantu.com]

- 7. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 8. CN103275123A - Preparation method of triphenylmethylphosphonium chloride - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. rsc.org [rsc.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. P-31 NMR Spectrum [acadiau.ca]

- 13. H-1 NMR Spectrum [acadiau.ca]

Triphenylphosphonium Chloride: A Core Component in Advanced Scientific Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triphenylphosphonium chloride, a versatile quaternary phosphonium (B103445) salt. The document details its fundamental physicochemical properties, outlines key experimental protocols for its application, and explores its significant role in medicinal chemistry and drug development, particularly in the realm of targeted therapeutics.

Core Data Presentation

For ease of reference and comparison, the fundamental quantitative data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 15647-89-9 | [1] |

| Molecular Formula | C₁₈H₁₆ClP | [1] |

| Molecular Weight | 298.7 g/mol | [1] |

| IUPAC Name | triphenylphosphanium chloride | [1] |

| Synonyms | Triphenylphosphine (B44618) hydrochloride | [1] |

Applications in Drug Development and Organic Synthesis

Triphenylphosphonium (TPP) cations are pivotal in modern drug development due to their ability to target mitochondria. This organelle-specific accumulation is a cornerstone for the development of novel anticancer and neuroprotective agents. Furthermore, this compound is a key precursor for the generation of phosphonium ylides, which are essential reagents in the Wittig reaction for the synthesis of alkenes.

Mitochondrial Targeting in Therapeutics

The delocalized positive charge of the triphenylphosphonium cation facilitates its accumulation within the mitochondrial matrix, which possesses a significant negative membrane potential (-150 to -180 mV) relative to the cytoplasm. This targeted delivery enables the concentration of therapeutic agents at the site of action, enhancing their efficacy while minimizing off-target side effects. The conjugation of bioactive molecules to the TPP moiety is a widely employed strategy in the development of mitochondria-targeted drugs for diseases associated with mitochondrial dysfunction, such as cancer and neurodegenerative disorders.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in the Wittig reaction.

Synthesis of this compound

This compound can be synthesized via the reaction of triphenylphosphine with a suitable chlorinating agent or by the reaction with hydrochloric acid. A general laboratory-scale synthesis is outlined below:

Materials:

-

Triphenylphosphine (P(C₆H₅)₃)

-

Hydrochloric acid (HCl)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid (dissolved in a suitable solvent or as a gas) to the stirred solution.

-

A white precipitate of this compound will form.

-

Continue stirring for 1-2 hours at room temperature to ensure complete reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the product under vacuum to yield pure this compound.

General Protocol for the Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (phosphorane), which is typically generated in situ from a phosphonium salt like this compound.

Part 1: Formation of the Phosphonium Ylide

-

Suspend this compound in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether) in a flask under an inert atmosphere.

-

Cool the suspension to a low temperature (e.g., 0 °C or -78 °C).

-

Slowly add a strong base (e.g., n-butyllithium, sodium hydride, or sodium amide) to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change.

-

Allow the mixture to stir for a specified time to ensure complete formation of the ylide.

Part 2: Reaction with a Carbonyl Compound

-

Dissolve the aldehyde or ketone in an anhydrous solvent in a separate flask under an inert atmosphere.

-

Slowly add the solution of the carbonyl compound to the freshly prepared ylide solution at a controlled temperature.

-

Allow the reaction to proceed for a period ranging from a few hours to overnight, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and concentrate it under reduced pressure.

-

Purify the resulting alkene by column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways influenced by TPP-conjugated compounds and a general experimental workflow for their evaluation.

Caption: TPP-conjugate-induced intrinsic apoptosis pathway.

Caption: TPP-conjugate modulation of the PI3K/Akt pathway.

Caption: Workflow for TPP-conjugate evaluation.

References

An In-depth Technical Guide to the Solubility of Triphenylphosphonium Chloride and Its Derivatives in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triphenylphosphonium chloride and its common derivatives in various organic solvents. Understanding the solubility of these compounds is critical for their application in organic synthesis, catalysis, and pharmaceutical development, particularly in Wittig reactions, phase-transfer catalysis, and the formation of lipophilic salts.

Introduction to Triphenylphosphonium Salts

Triphenylphosphonium salts are a class of organophosphorus compounds characterized by a positively charged phosphorus atom bonded to three phenyl groups and another organic substituent, with a corresponding counter-anion, typically a halide such as chloride or bromide. Their solubility is a key physical property that dictates solvent choice for chemical reactions, purification processes like recrystallization, and formulation of drug delivery systems.

The solubility of these ionic compounds is governed by the principle of "like dissolves like." Generally, they exhibit higher solubility in polar organic solvents that can effectively solvate both the bulky organic cation and the halide anion. Factors such as the nature of the organic substituent on the phosphorus atom, the type of halide, and the temperature significantly influence their solubility.

Quantitative and Qualitative Solubility Data

Table 1: Quantitative Solubility Data for Triphenylphosphonium Derivatives

| Compound | Solvent | Temperature (°C) | Solubility |

| Methyltriphenylphosphonium Bromide | Water | 25 | 400 g/L |

| Methyltriphenylphosphonium Bromide | Methanol | 20 | 950 g/L |

| Ethyltriphenylphosphonium Bromide | Water | 23 | 120 g/L[1] |

| Ethyltriphenylphosphonium Bromide | Not Specified | Not Specified | 174 g/L |

Table 2: Qualitative Solubility Data for Triphenylphosphonium Derivatives

| Compound | Solvent | Solubility |

| This compound | Polar Organic Solvents | Soluble |

| Methyltriphenylphosphonium Bromide | Polar Organic Solvents | Soluble[2] |

| Methyltriphenylphosphonium Bromide | Alcohol | Soluble[3] |

| Methylthis compound | Methanol | Soluble[4][5] |

| Ethyltriphenylphosphonium Bromide | Ethanol | Soluble |

| Ethyltriphenylphosphonium Bromide | Methanol | Soluble |

| Ethyltriphenylphosphonium Bromide | Acetonitrile | Soluble |

| Ethylthis compound | Methanol | Soluble[6] |

| Benzylthis compound | Water | Highly Soluble[7] |

| Benzylthis compound | Polarizable Solvents | Highly Soluble[7] |

| Benzylthis compound | Alcohol | Soluble[4] |

| Benzylthis compound | Acetone | Insoluble[4] |

Factors Influencing Solubility

The solubility of triphenylphosphonium salts is a complex interplay of several factors:

-

Polarity of the Solvent: As ionic compounds, triphenylphosphonium salts are most soluble in polar solvents that can stabilize the phosphonium (B103445) cation and the halide anion through dipole-dipole interactions or hydrogen bonding.

-

Nature of the Organic Substituent: The size and polarity of the alkyl or aryl group attached to the phosphorus atom influence the overall lipophilicity of the cation. Smaller, more polar substituents may lead to higher solubility in polar solvents.

-

Counter-ion (Anion): The nature of the halide anion (chloride vs. bromide) can affect the lattice energy of the solid salt and its interaction with the solvent, thereby influencing solubility.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature, as the dissolution process is often endothermic. However, this is not universally true and should be determined experimentally for each specific salt-solvent system.

-

Presence of Impurities: The purity of the phosphonium salt can impact its solubility characteristics.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid. This protocol provides a step-by-step guide for its implementation.

4.1. Materials and Equipment

-

Triphenylphosphonium salt (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or magnetic stirrer with a hot plate

-

Vials or flasks with secure caps

-

Syringe filters (solvent-compatible, appropriate pore size, e.g., 0.45 µm)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

-

Pipettes and syringes

4.2. Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of the triphenylphosphonium salt to a known volume of the organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a temperature-controlled shaker or on a magnetic stirrer at the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant using a pre-warmed pipette or syringe to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the solution. This can be done at room temperature in a fume hood, or more rapidly by gentle heating in an oven or vacuum oven. Ensure the temperature is below the decomposition point of the salt.

-

Once the solvent is completely removed, dry the solid residue to a constant weight in the oven.

-

Allow the dish to cool to room temperature in a desiccator before weighing it again to determine the mass of the dissolved solid.

-

4.3. Calculation of Solubility

The solubility can be expressed in various units. A common unit is grams of solute per 100 mL of solvent ( g/100 mL).

-

Mass of the solvent: (Mass of the dish + solution) - (Mass of the dish + dry solid)

-

Mass of the dissolved solid: (Mass of the dish + dry solid) - (Mass of the empty dish)

-

Solubility ( g/100 mL): (Mass of the dissolved solid / Volume of the solvent in mL) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of a triphenylphosphonium salt using the gravimetric method.

Caption: A flowchart of the gravimetric method for solubility determination.

Conclusion

This guide consolidates the currently available solubility data for this compound and its derivatives, which is crucial for their effective use in research and development. The provided experimental protocol offers a standardized method for obtaining reliable and accurate solubility data where it is currently lacking. For drug development professionals, a thorough understanding and experimental determination of solubility in various organic and aqueous media are indispensable for formulation design and ensuring bioavailability.

References

- 1. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 2. Benzylthis compound CAS#: 1100-88-5 [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. api.pageplace.de [api.pageplace.de]

- 5. Appendix C: Solubility Constants for Compounds at 25°C – Ready for Uni: An RMIT Chemistry Bridging Course [rmit.pressbooks.pub]

- 6. Methyl triphenyl phosphonium chloride CAS#: 1031-15-8 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Crystal Structure of Triphenylphosphonium Chloride Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed analysis of the crystal structure of a representative triphenylphosphonium chloride derivative, benzyltriphenylphosphonium (B107652) chloride monohydrate. Due to the limited availability of a complete, publicly accessible crystal structure determination for the unsubstituted this compound, this well-characterized derivative serves as a pertinent exemplar for understanding the structural characteristics of this class of compounds.

Introduction

Triphenylphosphonium salts are a versatile class of organic compounds with significant applications in synthetic chemistry, most notably as precursors to Wittig reagents for olefination reactions. Their utility extends to roles as phase-transfer catalysts, ionic liquids, and biologically active molecules. A thorough understanding of their three-dimensional structure is crucial for rational drug design, materials science, and optimizing their synthetic applications. This document outlines the crystallographic analysis of benzylthis compound monohydrate, presenting the key structural data and the experimental protocols for its determination.

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of benzylthis compound monohydrate.

Synthesis and Crystallization

Benzylthis compound is typically synthesized via the quaternization of triphenylphosphine (B44618) with benzyl (B1604629) chloride.

Synthesis of Benzylthis compound:

A solution of triphenylphosphine (1.0 eq) in a suitable solvent, such as toluene (B28343) or acetonitrile, is prepared. To this solution, benzyl chloride (1.0-1.1 eq) is added. The reaction mixture is then heated under reflux for several hours. Upon cooling, the product precipitates out of the solution and can be collected by filtration.

Crystallization for Single-Crystal X-ray Diffraction:

Single crystals of benzylthis compound monohydrate suitable for X-ray diffraction can be obtained by slow evaporation of a methanolic solution of the synthesized compound at room temperature[1]. The presence of atmospheric moisture can lead to the incorporation of a water molecule into the crystal lattice, forming the monohydrate.

X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Data Collection:

A suitable single crystal of benzylthis compound monohydrate was mounted on a diffractometer. The data for the presented structure was collected on an Agilent SuperNova dual-source diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 100 K[1]. A multi-scan absorption correction was applied to the collected data[1].

Structure Solution and Refinement:

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model[1].

Data Presentation

The crystallographic data for benzylthis compound monohydrate is summarized in the following tables.

Crystal Data and Structure Refinement

| Parameter | Value[1] |

| Chemical Formula | C₂₅H₂₂P⁺ · Cl⁻ · H₂O |

| Formula Weight | 406.86 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.7368 (8) |

| b (Å) | 19.7474 (17) |

| c (Å) | 11.4170 (9) |

| α (°) | 90 |

| β (°) | 109.728 (9) |

| γ (°) | 90 |

| Volume (ų) | 2066.4 (3) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| µ (mm⁻¹) | 0.28 |

| Reflections collected | 12625 |

| Independent reflections | 5434 |

| R_int | 0.067 |

| R[F² > 2σ(F²)] | 0.067 |

| wR(F²) | 0.194 |

| Goodness-of-fit (S) | 1.07 |

Selected Bond Lengths and Angles

The central phosphorus atom adopts a distorted tetrahedral geometry.

| Bond | Length (Å)[1] |

| P-C(benzyl) | 1.800 (3) |

| P-C(phenyl1) | 1.792 (2) |

| P-C(phenyl2) | 1.795 (3) |

| P-C(phenyl3) | 1.796 (3) |

| Angle | Degree (°)[1] |

| C(phenyl1)-P-C(phenyl2) | 108.56 (12) |

| C(phenyl1)-P-C(phenyl3) | 109.53 (12) |

| C(phenyl2)-P-C(phenyl3) | 110.51 (11) |

| C(benzyl)-P-C(phenyl1) | 109.5 (1) |

| C(benzyl)-P-C(phenyl2) | 109.5 (1) |

| C(benzyl)-P-C(phenyl3) | 109.4 (1) |

Structural Visualization

The following diagram illustrates the experimental workflow for the crystal structure analysis of benzylthis compound monohydrate.

Conclusion

The crystal structure of benzylthis compound monohydrate reveals a distorted tetrahedral geometry around the central phosphorus atom. The crystal packing is stabilized by a network of hydrogen bonds involving the chloride anion and the water molecule of crystallization, as well as C-H···Cl and C-H···π interactions[1]. This detailed structural information is fundamental for understanding the reactivity and physical properties of triphenylphosphonium salts and for guiding the design of new molecules with tailored functionalities for applications in drug development and materials science.

References

An In-depth Technical Guide on the ¹H and ³¹P NMR Data for Triphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ³¹P Nuclear Magnetic Resonance (NMR) data for triphenylphosphonium chloride. Due to the limited availability of directly published complete NMR spectral data for the parent this compound, this guide synthesizes information from closely related and structurally similar compounds, namely benzyltriphenylphosphonium (B107652) chloride and tetraphenylphosphonium (B101447) chloride, to provide a robust and reliable reference. Detailed experimental protocols for acquiring high-quality NMR spectra of phosphonium (B103445) salts are also presented.

¹H and ³¹P NMR Spectral Data

The following tables summarize the anticipated quantitative ¹H and ³¹P NMR data for this compound in deuterated chloroform (B151607) (CDCl₃). The data for the phenyl protons are inferred from various substituted triphenylphosphonium salts, and the ³¹P chemical shift is based on the consistent values observed for benzylthis compound and tetraphenylphosphonium chloride.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.9 | Multiplet | 15H | Phenyl protons (C₆H₅)₃ |

| Variable | Singlet | 1H | P-H (if protonated phosphine (B1218219) is present) |

Table 2: Predicted ³¹P NMR Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| ~ 23.8 | Singlet | N/A (proton decoupled) |

Note: The exact chemical shifts and coupling constants can be influenced by solvent, concentration, and the presence of impurities.

Experimental Protocols

The following protocols outline the detailed methodologies for the preparation of a this compound sample and the subsequent acquisition of ¹H and ³¹P NMR spectra.

1. Sample Preparation

-

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃, 99.8 atom % D)

-

NMR tube (5 mm, high precision)

-

Vial and spatula

-

Pipette

-

-

Procedure:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently swirl the vial to dissolve the solid completely. If necessary, the sample can be sonicated for a few minutes to aid dissolution.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

2. ¹H NMR Spectroscopy

-

Instrument: 400 MHz (or higher field) NMR spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30)

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 3-4 seconds

-

Spectral Width (sw): 16 ppm (centered around 6 ppm)

-

Referencing: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (CHCl₃ at 7.26 ppm).

-

3. ³¹P NMR Spectroscopy

-

Instrument: 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence with proton decoupling (e.g., zgpg30)

-

Decoupling: Power-gated proton decoupling (e.g., waltz16)

-

Number of Scans: 128-512 (or more for dilute samples)

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time (aq): 1-2 seconds

-

Spectral Width (sw): 200 ppm (centered around 30 ppm)

-

Referencing: External 85% H₃PO₄ at 0.00 ppm.

-

Logical Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the NMR data for this compound.

safety and handling precautions for triphenylphosphonium chloride

An In-depth Technical Guide to the Safety and Handling of Triphenylphosphonium Chloride and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comprehensive overview of the and its derivatives. Due to the limited availability of a specific Safety Data Sheet (SDS) for the parent compound, this compound, the information herein is synthesized from the SDSs of its various substituted analogues, including but not limited to benzyltriphenylphosphonium (B107652) chloride, (methoxymethyl)triphenylphosphonium (B8745145) chloride, and allylthis compound. While the general safety principles are expected to be similar, specific quantitative data may vary for the unsubstituted compound. Always consult the specific SDS for the compound in use and adhere to your institution's safety protocols.

Hazard Identification and Classification

This compound and its derivatives are generally classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Statements:

The following table summarizes the common GHS hazard statements associated with this compound derivatives.

| Hazard Statement | Description | Common Derivatives Exhibiting this Hazard |

| H300/H301/H302 | Fatal/Toxic/Harmful if swallowed. [1][2][3][4] | Benzyl-, (Cyanomethyl)-, (Methoxymethyl)-, (1-Butyl)- |

| H311 | Toxic in contact with skin. [1] | Benzyl- |

| H315 | Causes skin irritation. [1][3][5][6] | Benzyl-, (1-Naphthylmethyl)-, Allyl-, (1-Butyl)-, (Cyanomethyl)- |

| H317 | May cause an allergic skin reaction. | Triphenylphosphine (related compound) |

| H319 | Causes serious eye irritation. [1][3][5][6] | Benzyl-, (1-Naphthylmethyl)-, Allyl-, (1-Butyl)-, (Cyanomethyl)- |

| H330 | Fatal if inhaled. [1] | Benzyl- |

| H335 | May cause respiratory irritation. [1][3] | Benzyl-, (1-Butyl)- |

| H372 | Causes damage to organs through prolonged or repeated exposure. | Triphenylphosphine (related compound) |

| H411 | Toxic to aquatic life with long lasting effects. [1] | Benzyl- |

Signal Word: Danger or Warning, depending on the specific compound and its concentration. [1][3]

Physical and Chemical Properties

The following table summarizes general physical and chemical properties. Specific values can vary significantly between derivatives.

| Property | General Description |

| Appearance | White to off-white crystalline powder or solid. [7] |

| Odor | Odorless or no information available. |

| Solubility | Generally soluble in polar organic solvents like methanol (B129727) and acetone; less soluble in non-polar solvents. [7]Some are soluble in water. |

| Stability | Generally stable under normal conditions. May be moisture-sensitive or hygroscopic. [6][8] |

| Reactivity | Reacts vigorously with strong oxidizing agents. [8]Incompatible with strong bases. |

Handling and Storage Precautions

Proper handling and storage are crucial to minimize risk.

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood. [1][5][9]* Avoid breathing dust, fumes, gas, mist, vapors, or spray. [1][9]* Avoid contact with skin, eyes, and clothing. [1][5][9]* Wear appropriate personal protective equipment (PPE). [1][5]* Wash hands thoroughly after handling. [1][5]* Do not eat, drink, or smoke when using this product. [1]* Minimize dust generation and accumulation. [1] Storage:

-

Store in a tightly closed container. [1][5]* Store in a cool, dry, and well-ventilated place. [1][5]* Keep away from incompatible materials such as strong oxidizing agents and bases. [8]* Some derivatives are moisture-sensitive and should be stored under an inert atmosphere. [8]

Exposure Controls and Personal Protection

Engineering Controls:

-

Work in a well-ventilated area with local exhaust ventilation, such as a chemical fume hood. [1]* Ensure eyewash stations and safety showers are readily accessible. [1][9] Personal Protective Equipment (PPE):

| PPE | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. [1][5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). [5] |

| Protective clothing to prevent skin contact. [5][6] | |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended if ventilation is inadequate or for handling large quantities. [1][5] |

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. [1][9] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. [1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. [1] |

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up or vacuum the spilled material and place it in a suitable, labeled container for disposal. Avoid generating dust.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: May emit toxic fumes, including carbon oxides, phosphorus oxides, and hydrogen chloride gas, under fire conditions.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

| Metric | Value | Compound |

| Acute Oral Toxicity (LD50) | 700 mg/kg (rat) [10] | Triphenylphosphine |

| Acute Intravenous Toxicity (LD50) | 56 mg/kg (Mouse) [7] | (Cyanomethyl)this compound |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The data presented in Safety Data Sheets are typically generated following standardized OECD (Organisation for Economic Co-operation and Development) or equivalent guidelines for testing of chemicals. For example:

-

Acute Oral Toxicity: OECD Test Guideline 420, 423, or 425.

-

Skin Irritation/Corrosion: OECD Test Guideline 404.

-

Eye Irritation/Corrosion: OECD Test Guideline 405.

Visualizations

References

- 1. aksci.com [aksci.com]

- 2. szabo-scandic.com [szabo-scandic.com]

- 3. fishersci.com [fishersci.com]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. CAS 1031-15-8: Methyl(triphenyl)phosphonium chloride [cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. cpachem.com [cpachem.com]

Thermal Stability of Triphenylphosphonium-Based Ionic Liquids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of triphenylphosphonium-based ionic liquids (ILs). Understanding the thermal decomposition behavior of these compounds is critical for their application in various fields, including as solvents for chemical reactions, electrolytes in electrochemical devices, and as active pharmaceutical ingredients (APIs). This document details quantitative thermal stability data, experimental protocols for synthesis and analysis, and explores the key structural factors influencing the thermal robustness of this important class of ionic liquids.

Introduction to Triphenylphosphonium Ionic Liquids

Triphenylphosphonium-based ionic liquids are a class of organic salts with a bulky, symmetric triphenylphosphonium cation. This cation imparts unique physicochemical properties, including often high thermal stability. The thermal stability of an ionic liquid is a critical parameter that defines its operational window in high-temperature applications. The decomposition temperature is significantly influenced by the nature of the counter-anion, as well as the structure of the alkyl or functional groups attached to the phosphorus atom.

Quantitative Thermal Stability Data

The thermal stability of triphenylphosphonium-based ionic liquids is most commonly evaluated using thermogravimetric analysis (TGA). The onset decomposition temperature (Tonset), the temperature at which significant mass loss begins, is a key metric for comparing the thermal stability of different ILs. The following tables summarize the Tonset data for a range of triphenylphosphonium ILs with various anions, as reported in the literature.

Table 1: Thermal Decomposition Temperatures of Alkyltriphenylphosphonium Halide Ionic Liquids

| Cation | Anion | Tonset (°C) |

| Butyltriphenylphosphonium | Bromide | ~241-242 |

| Ethyltriphenylphosphonium | Bromide | Not specified |

Table 2: Thermal Decomposition Temperatures of Triphenylphosphonium-Based Ionic Liquids with Various Anions

| Cation | Anion | Tonset (°C) |

| Butyltriphenylphosphonium | bis(trifluoromethylsulfonyl)imide ([NTf2]-) | > 400 |

| Butyltriphenylphosphonium | Perfluoroalkyl anions | up to 450[1][2] |

| Triphenylphosphonium | Triflate | Not specified |

Note: Decomposition temperatures can vary depending on the experimental conditions, such as heating rate and atmosphere.

Factors Influencing Thermal Stability

The thermal stability of triphenylphosphonium-based ionic liquids is primarily dictated by the interplay of several factors related to their molecular structure. The nature of the anion is generally considered the most dominant factor.[3]

The Role of the Anion

The anion's nucleophilicity and basicity play a crucial role in the decomposition mechanism. Anions with higher nucleophilicity can initiate decomposition at lower temperatures through nucleophilic attack on the cation. The general trend for anion stability is:

bis(trifluoromethylsulfonyl)imide ([NTf2]-) > Triflate ([OTf]-) > Halides (Br-, Cl-)

Fluorinated anions like [NTf2]- are known to form highly stable ionic liquids due to the delocalization of the negative charge, which reduces their nucleophilicity.

The Influence of the Cation Structure

While the anion's influence is paramount, the structure of the triphenylphosphonium cation also contributes to the overall thermal stability.

-

Alkyl Chain Length: The length of the alkyl chain attached to the phosphorus atom can have a modest effect on thermal stability.

-

Aryl vs. Alkyl Groups: The presence of the three phenyl groups in triphenylphosphonium cations generally contributes to higher thermal stability compared to their tetraalkylphosphonium counterparts due to the delocalization of the positive charge and steric hindrance around the phosphorus center.

The following diagram illustrates the key factors influencing the thermal stability of triphenylphosphonium-based ionic liquids.

Caption: Key determinants of thermal stability in triphenylphosphonium ionic liquids.

Experimental Protocols

Synthesis of a Representative Triphenylphosphonium Ionic Liquid: Butyltriphenylphosphonium Bromide

This protocol describes a common method for the synthesis of alkyltriphenylphosphonium halides.

Materials:

-

Toluene or Ethanol (solvent)

-

Nitrogen or Argon gas supply

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Filtration apparatus

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine in the chosen solvent (e.g., toluene) under an inert atmosphere (nitrogen or argon).

-

Addition of Alkyl Halide: Slowly add a stoichiometric equivalent of 1-bromobutane to the stirred solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 6-24 hours). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Crystallization and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, butyltriphenylphosphonium bromide, will often precipitate as a white solid. If not, the solvent volume can be reduced under vacuum to induce crystallization.

-

Purification: Collect the solid product by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.

-

Drying: Dry the purified butyltriphenylphosphonium bromide in a vacuum oven or desiccator to remove any residual solvent.

The following workflow diagram illustrates the synthesis process.

Caption: Step-by-step synthesis of butyltriphenylphosphonium bromide.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines a general procedure for determining the thermal stability of triphenylphosphonium-based ionic liquids using TGA.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or argon gas supply

-

TGA sample pans (e.g., platinum or alumina)

-

Microbalance

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the ionic liquid (typically 5-10 mg) into a clean TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 600 °C).

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset decomposition temperature (Tonset) from the TGA curve. This is often calculated as the intersection of the tangent to the baseline before decomposition and the tangent to the steepest part of the mass loss curve.

-

The following diagram outlines the TGA experimental workflow.

Caption: Workflow for thermogravimetric analysis of ionic liquids.

Conclusion

Triphenylphosphonium-based ionic liquids exhibit a high degree of thermal stability, making them suitable for a wide range of applications where elevated temperatures are required. The thermal stability is predominantly governed by the choice of the anion, with weakly nucleophilic, charge-delocalized anions imparting the greatest stability. The experimental protocols provided in this guide offer a starting point for the synthesis and thermal characterization of these versatile materials. For researchers and professionals in drug development, the high thermal stability of these compounds can be a significant advantage in formulation and processing.

References

Triphenylphosphonium Chloride: A Cornerstone Precursor for Wittig Reagents in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction stands as a paramount transformation in organic chemistry, offering a reliable and versatile method for the synthesis of alkenes from aldehydes and ketones. Central to this reaction is the Wittig reagent, a phosphorus ylide, which is most commonly generated from a triphenylphosphonium salt. Triphenylphosphonium chlorides, a class of quaternary phosphonium (B103445) salts, are the primary precursors for these ylides, making them indispensable reagents in academic research, industrial synthesis, and particularly in the intricate world of drug development. This technical guide provides a comprehensive overview of triphenylphosphonium chloride's role as a precursor to Wittig reagents, detailing its synthesis, properties, and the nuances of its application in olefination reactions.

Synthesis and Properties of Triphenylphosphonium Chlorides

The preparation of triphenylphosphonium chlorides is typically a straightforward and high-yielding process, proceeding through a bimolecular nucleophilic substitution (SN2) reaction. Triphenylphosphine (B44618), a commercially available and relatively stable solid, acts as the nucleophile, attacking an appropriate alkyl chloride.

General Synthesis Protocol

The reaction involves the quaternization of triphenylphosphine with an alkyl chloride.[1] The general transformation is depicted below:

Ph3P + R-CH2-Cl → [Ph3P+-CH2-R]Cl-

The reaction is often carried out by heating the reactants in a suitable solvent. The resulting phosphonium salt typically precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Experimental Protocol: Synthesis of Benzyltriphenylphosphonium (B107652) Chloride

A widely used this compound is benzylthis compound, a precursor for the ylide used to synthesize stilbene (B7821643) and its derivatives.

Materials:

-

Triphenylphosphine

-

Benzyl (B1604629) chloride

-

Toluene (B28343) (or another suitable solvent like acetonitrile)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) and benzyl chloride (1.0-1.1 equivalents) in toluene.

-

Heat the mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by the precipitation of the phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold solvent (e.g., toluene or diethyl ether) to remove any unreacted starting materials.

-

Dry the resulting benzylthis compound in a vacuum oven.

Physical and Spectroscopic Data

The physical and spectroscopic properties of triphenylphosphonium chlorides are crucial for their characterization and purity assessment.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | 31P NMR (CDCl3, δ ppm) |

| Benzylthis compound | C25H22ClP | 388.87 | >300 | 7.6-7.9 (m, 15H), 7.1-7.3 (m, 5H), 5.5 (d, 2H) | 135.2, 134.4, 130.4, 129.0, 128.7, 127.2, 118.5, 30.9 | 23.8[2] |

| Methylthis compound | C19H18ClP | 316.77 | 232-234 | 7.7-7.9 (m, 15H), 3.8 (d, 3H) | 135.1, 133.7, 130.5, 118.5, 12.5 | 22.5 |

| Ethylthis compound | C20H20ClP | 330.80 | 204-208 | 7.7-7.9 (m, 15H), 3.5-3.7 (m, 2H), 1.3 (dt, 3H) | 135.2, 133.6, 130.5, 118.6, 18.2, 8.7 | 25.1 |

Generation of Wittig Reagents (Phosphorus Ylides)

The transformation of a stable this compound into a reactive Wittig reagent requires deprotonation at the carbon atom alpha to the phosphorus. This is accomplished using a strong base.

The choice of base is critical and depends on the acidity of the α-proton of the phosphonium salt. For simple alkyltriphenylphosphonium salts (unstabilized ylides), very strong bases are required. For salts with electron-withdrawing groups on the α-carbon (stabilized ylides), weaker bases can be employed.

Commonly Used Bases:

-

n-Butyllithium (n-BuLi): A very strong base, typically used for generating unstabilized ylides. It requires anhydrous and inert atmosphere conditions.

-

Sodium Hydride (NaH): A strong, non-nucleophilic base.

-

Sodium Amide (NaNH2): Another strong base suitable for generating unstabilized ylides.

-

Potassium tert-butoxide (t-BuOK): A strong, sterically hindered base.

-

Sodium Hydroxide (B78521) (NaOH): Can be used for the generation of stabilized ylides, often in a two-phase system.

The generation of the ylide is typically performed in situ and used immediately in the subsequent reaction with a carbonyl compound.

The Wittig Reaction: Mechanism and Stereoselectivity

The Wittig reaction involves the reaction of the phosphorus ylide with an aldehyde or ketone to form an alkene and triphenylphosphine oxide. The strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct is a major driving force for this reaction.

Reaction Mechanism

The currently accepted mechanism involves the formation of a four-membered ring intermediate called an oxaphosphetane.[1] This intermediate then decomposes to yield the alkene and triphenylphosphine oxide.

Stereoselectivity

A key feature of the Wittig reaction is its ability to control the stereochemistry of the resulting alkene (E/Z isomerism). The stereochemical outcome is largely dependent on the nature of the ylide.

-

Unstabilized Ylides: These ylides (where R¹ is an alkyl group) are highly reactive and typically lead to the formation of the (Z)-alkene (cis) as the major product. The reaction is under kinetic control, and the transition state leading to the cis-oxaphosphetane is sterically favored.[1]

-

Stabilized Ylides: These ylides (where R¹ is an electron-withdrawing group like an ester or ketone) are less reactive. The initial cycloaddition is often reversible, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane. This leads to the formation of the (E)-alkene (trans) as the major product.

Experimental Protocols for Wittig Reactions

The following protocols provide examples of Wittig reactions using this compound precursors.

Protocol: Synthesis of trans-Stilbene

This protocol details the reaction of benzaldehyde (B42025) with the ylide generated from benzylthis compound.

Materials:

-

Benzylthis compound

-

Benzaldehyde

-

Dichloromethane (DCM)

-

50% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a round-bottom flask, suspend benzylthis compound (1.2 equivalents) and benzaldehyde (1.0 equivalent) in dichloromethane.

-

With vigorous stirring, add 50% aqueous sodium hydroxide dropwise over 15 minutes. The ylide is generated in the aqueous phase and transfers to the organic phase to react.

-

Continue stirring for 30-60 minutes at room temperature. The reaction progress can be monitored by TLC.

-

Transfer the reaction mixture to a separatory funnel, dilute with water and DCM, and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to yield pure trans-stilbene.

Quantitative Data: Yields of Stilbene Derivatives

The Wittig reaction is a high-yielding transformation for a variety of substrates. The following table summarizes typical yields for the reaction of benzylthis compound with various substituted benzaldehydes.

| Aldehyde | Product | Yield (%) | E:Z Ratio |

| Benzaldehyde | trans-Stilbene | 85-95 | >95:5 |

| 4-Methoxybenzaldehyde | 4-Methoxy-trans-stilbene | 88-96 | >95:5 |

| 4-Nitrobenzaldehyde | 4-Nitro-trans-stilbene | 90-98 | >98:2 |

| 4-Chlorobenzaldehyde | 4-Chloro-trans-stilbene | 82-92 | >95:5 |

Applications in Drug Development and Natural Product Synthesis

The reliability and stereochemical control of the Wittig reaction have made it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[3][4][5][6][7]

-

Vitamin A Synthesis: One of the earliest and most significant industrial applications of the Wittig reaction is in the synthesis of Vitamin A.

-

Erythromycin Synthesis: The Wittig reaction has been employed in the total synthesis of the antibiotic erythromycin.[7]

-

Prozac Synthesis: The synthesis of the antidepressant fluoxetine (B1211875) (Prozac) involves a key Wittig olefination step.[7]

-

Alkaloid Synthesis: The Wittig reaction is frequently used to construct key carbon-carbon double bonds in the synthesis of various alkaloids.[3][5][6]

Conclusion

Triphenylphosphonium chlorides are robust and readily accessible precursors for the generation of Wittig reagents. The subsequent Wittig reaction provides a powerful and highly versatile method for the stereoselective synthesis of alkenes. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis of these phosphonium salts, the generation of the corresponding ylides, and the factors governing the stereochemical outcome of the Wittig reaction is essential for the efficient and predictable construction of complex molecular architectures. The continued application and development of this venerable reaction underscore its enduring importance in modern organic synthesis.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. C-13 NMR Spectrum [acadiau.ca]

- 3. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. SATHEE: Chemistry Wittig Reaction [satheejee.iitk.ac.in]

The Formation of Phosphonium Salts from Triphenylphosphine: A Core Mechanism Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism behind the formation of phosphonium (B103445) salts from triphenylphosphine (B44618), a fundamental reaction in organic synthesis, most notably as a precursor to Wittig reagents.

Core Mechanism: A Nucleophilic Substitution Reaction

The formation of a phosphonium salt from triphenylphosphine and an organic halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this reaction, triphenylphosphine (PPh3) acts as the nucleophile, utilizing the lone pair of electrons on the phosphorus atom to attack the electrophilic carbon of an alkyl halide.[1][3]

The reaction proceeds in a single, concerted step where the phosphorus-carbon bond forms simultaneously with the breaking of the carbon-halide bond.[2] This process results in the formation of a positively charged phosphorus center, yielding the phosphonium salt with the displaced halide as the counter-ion.[1] The reaction is typically efficient and high-yielding, particularly with primary and benzylic halides.[4]

Figure 1: General SN2 mechanism for phosphonium salt formation.

Factors Influencing Reaction Kinetics

The rate of phosphonium salt formation is significantly influenced by the structure of the reactants and the reaction medium.

Substrate Structure and Leaving Group

The reaction is most efficient with alkyl halides that are sterically unhindered and possess a good leaving group. The general reactivity trend for the alkyl group (R) is:

-

Primary > Secondary >> Tertiary : Primary halides react readily. Secondary halides are slower and can lead to side reactions like elimination. Tertiary halides are generally unreactive in this SN2 process due to steric hindrance.[4][5]

-

Allylic and Benzylic Halides : These substrates are particularly reactive due to the stabilization of the SN2 transition state by the adjacent π-system.[6]

The nature of the leaving group (X) is also crucial, with reactivity following the trend of increasing leaving group ability:

I > Br > Cl > F

This is because weaker bases are better leaving groups.

Nucleophilicity of the Phosphine (B1218219)

While triphenylphosphine is the most common phosphine used, its nucleophilicity can be modulated by substituents on the phenyl rings. Electron-donating groups increase the electron density on the phosphorus atom, enhancing its nucleophilicity and increasing the reaction rate. Conversely, electron-withdrawing groups decrease nucleophilicity. Trialkylphosphines, such as tributylphosphine, are generally more nucleophilic and react faster than triphenylphosphine due to the electron-donating nature of the alkyl groups.[7]

Solvent Effects

The choice of solvent plays a critical role in the rate of SN2 reactions. Polar aprotic solvents are generally the best choice for the formation of phosphonium salts.[8] These solvents, such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), can solvate the cation (the developing phosphonium center in the transition state) but do not strongly solvate the anionic nucleophile (the phosphine is neutral but has a lone pair). This leaves the nucleophile relatively "free" and highly reactive.

Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes the nucleophile and increases the activation energy of the reaction, thus slowing it down. Non-polar solvents are generally poor choices as they cannot effectively dissolve the often polar reactants and stabilize the charged transition state.

Quantitative Data on Reaction Rates

The following table summarizes the effect of the leaving group on the yield of benzyltriphenylphosphonium (B107652) salts, which serves as an indicator of relative reaction rates under specific conditions.

| Electrophile (Benzylating Agent) | Leaving Group | Reaction Conditions | Yield (%) | Reference |

| Benzyl (B1604629) chloride (PhCH2Cl) | Cl | Conventional Heating, 150°C, 120 min | 72 | [9] |

| Benzyl bromide (PhCH2Br) | Br | Conventional Heating, 120°C, 10 min | 65 | [9] |

Note: The data is extracted from a study comparing conventional heating with microwave irradiation. While not a direct kinetic study, the higher yield for the bromide in a much shorter time and at a lower temperature strongly supports the leaving group trend.

Experimental Protocol: Synthesis of Benzyltriphenylphosphonium Chloride

This section details a representative experimental procedure for the synthesis of benzylthis compound.

Reagents and Equipment:

-

Benzyl chloride

-

Triphenylphosphine

-

Toluene (B28343) (or chloroform)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Drying oven

Procedure:

-

In a 50 mL round-bottom flask, combine benzyl chloride (e.g., 3.0 g, 0.024 mol) and triphenylphosphine (e.g., 6.2 g, 0.024 mol).[10]

-

Add a suitable solvent, such as toluene or chloroform (B151607) (e.g., 20 mL).[10]

-

Equip the flask with a reflux condenser and a drying tube.

-

Heat the mixture to reflux with stirring for 2-3 hours.[10]

-

After the reaction is complete, allow the mixture to cool to room temperature. The phosphonium salt will often precipitate as a white solid.

-

If precipitation is incomplete, the solvent can be partially removed under reduced pressure.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of a non-polar solvent like xylene or diethyl ether to remove any unreacted starting materials.[10]

-

Dry the purified benzylthis compound in an oven at a suitable temperature (e.g., 110°C) for 1 hour.[10]

Figure 2: Experimental workflow for the synthesis of benzylthis compound.

Conclusion

The formation of phosphonium salts from triphenylphosphine is a robust and versatile SN2 reaction that is fundamental to modern organic synthesis. A thorough understanding of the underlying mechanism and the factors that influence the reaction rate—namely substrate sterics, leaving group ability, and solvent polarity—is essential for optimizing reaction conditions and achieving high yields of the desired phosphonium salt products. This knowledge is critical for researchers and professionals in drug development and other areas of chemical science who rely on this reaction for the construction of complex molecules.

References

- 1. youtube.com [youtube.com]

- 2. homework.study.com [homework.study.com]

- 3. homework.study.com [homework.study.com]

- 4. orgosolver.com [orgosolver.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Triphenylphosphonium Chloride in Wittig Olefination Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triphenylphosphonium chloride and its derivatives in the Wittig olefination reaction, a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds. This document offers detailed experimental protocols, quantitative data on reaction outcomes, and visual diagrams to elucidate key processes.

Introduction

The Wittig reaction is an indispensable tool for the synthesis of alkenes from aldehydes or ketones. The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium (B103445) salt like this compound. This method is widely employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals, due to its reliability and predictable stereochemical outcomes.[1] The versatility of the Wittig reaction allows for the coupling of two smaller carbon units to form a larger molecule with a defined double bond position, a feature not always achievable with elimination reactions.[2]

Benzyltriphenylphosphonium (B107652) chloride is a commonly used precursor for generating a semi-stabilized ylide, which reacts with a variety of carbonyl compounds to yield stilbene (B7821643) derivatives and other alkenes.[3] The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.[4]

General Reaction Mechanism

The Wittig reaction proceeds through a series of well-defined steps, starting with the formation of the phosphorus ylide. The general mechanism is depicted below.

Figure 1: General mechanism of the Wittig reaction.

Experimental Protocols

This section provides detailed protocols for the synthesis of the Wittig reagent from this compound and its subsequent use in olefination reactions.

Synthesis of Benzyltriphenylphosphonium Ylide

This protocol describes the in situ generation of benzylidenetriphenylphosphorane (B8806397) from benzylthis compound using a strong base.

Materials:

-

Benzylthis compound

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (B109758) (CH₂Cl₂))

-

Strong base (e.g., n-Butyllithium (n-BuLi), Sodium hydride (NaH), or 50% aqueous Sodium Hydroxide (NaOH))

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe or dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend benzylthis compound (1.0 eq) in the anhydrous solvent.

-

Cool the suspension to the appropriate temperature (e.g., 0 °C for NaOH, or -78 °C to 0 °C for n-BuLi).

-

Slowly add the strong base (1.0-1.2 eq) to the stirred suspension. For two-phase systems using aqueous NaOH, vigorous stirring is crucial.[5]

-

A color change (typically to yellow or orange) indicates the formation of the ylide.

-

Stir the mixture for 30-60 minutes at the same temperature to ensure complete ylide formation. The ylide solution is now ready for the olefination reaction.

Wittig Olefination of 9-Anthraldehyde (B167246) with Benzylthis compound

This protocol details the synthesis of trans-9-(2-phenylethenyl)anthracene.[2][6]

Materials:

-

Benzylthis compound (e.g., 0.480 g, 1.23 mmol)

-

9-Anthraldehyde (e.g., 0.300 g, 1.45 mmol)

-

Dichloromethane (CH₂Cl₂)

-

50% aqueous Sodium Hydroxide (NaOH)

-

Water

-

1-Propanol (B7761284) (for recrystallization)

-

Test tube or small flask

-

Magnetic stirrer

-

Separatory funnel

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

To a test tube or small flask, add 9-anthraldehyde and dichloromethane and stir until dissolved.

-

Add benzylthis compound to the solution.

-

Add a small amount of water to help dissolve the phosphonium salt.

-

While stirring vigorously, add 50% aqueous NaOH dropwise.

-

Continue to stir the two-phase mixture vigorously for at least 30 minutes at room temperature.

-

After the reaction is complete, dilute the mixture with dichloromethane and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with additional dichloromethane.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a minimal amount of hot 1-propanol to obtain the purified alkene.

Figure 2: General experimental workflow for a Wittig reaction.

Quantitative Data